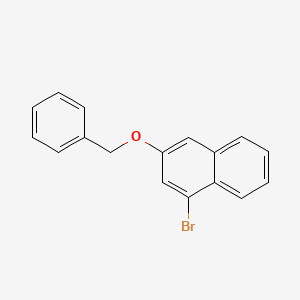

3-(Benzyloxy)-1-bromonaphthalene

概述

描述

3-(Benzyloxy)-1-bromonaphthalene is a halogenated naphthalene derivative featuring a benzyloxy (-OBn) group at the 3-position and a bromine atom at the 1-position of the naphthalene ring system. Its molecular formula is C₁₇H₁₃BrO, with a molecular weight of 313.19 g/mol (inferred from structural analogs like 1-(Benzyloxy)-4-bromonaphthalene in ). The compound is likely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where bromine acts as a leaving group, and the benzyloxy group serves as a protective or directing moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-1-bromonaphthalene typically involves the bromination of 3-(Benzyloxy)naphthalene. One common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to ensure high yield and purity of the product .

化学反应分析

Types of Reactions

3-(Benzyloxy)-1-bromonaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling.

Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids or esters under mild conditions to form carbon-carbon bonds.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted naphthalenes can be formed.

Oxidation Products: Oxidation of the benzyloxy group can lead to the formation of benzaldehyde or benzoic acid derivatives.

科学研究应用

3-(Benzyloxy)-1-bromonaphthalene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of organic electronic materials due to its unique electronic properties.

Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug development.

作用机制

The mechanism of action of 3-(Benzyloxy)-1-bromonaphthalene in chemical reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution reactions. The benzyloxy group can also participate in electron-donating or withdrawing interactions, influencing the reactivity of the compound .

相似化合物的比较

Positional Isomers: Naphthalene Derivatives

1-(Benzyloxy)-4-bromonaphthalene (CAS 2234-45-9)

- Molecular Formula : C₁₇H₁₃BrO

- Molecular Weight : 313.19 g/mol .

- Key Differences: Substituent positions: Benzyloxy at 1-position, bromine at 4-position. Reactivity: Bromine at the 4-position may exhibit different electronic effects compared to the 1-position due to naphthalene’s aromatic resonance. The 1-position is more reactive in electrophilic substitution, suggesting that 3-(Benzyloxy)-1-bromonaphthalene could undergo faster coupling reactions. Synthetic Utility: Positional isomerism affects regioselectivity in cross-coupling reactions.

Benzene-Based Analogs

1-(Benzyloxy)-3-bromobenzene

- Molecular Formula : C₁₃H₁₁BrO

- Molecular Weight : 267.13 g/mol .

- Key Differences :

- Aromatic System : Benzene vs. naphthalene. The extended conjugation in naphthalene increases molecular stability and alters electronic properties (e.g., higher electron delocalization).

- Physical Properties : Naphthalene derivatives generally exhibit higher melting/boiling points due to increased molecular weight and π-stacking interactions.

- Applications : Benzene analogs are smaller and more soluble in polar solvents, whereas naphthalene derivatives may favor solid-phase synthesis or materials science .

Functional Group Variants

(3-(Benzyloxy)phenyl)boronic Acid (CAS 156682-54-1)

- Molecular Formula : C₁₃H₁₃BO₃

- Molecular Weight : 228.05 g/mol .

- Key Differences :

- Functional Group : Boronic acid (-B(OH)₂) replaces bromine.

- Reactivity : Boronic acids participate in Suzuki-Miyaura couplings as nucleophiles, whereas bromoarenes act as electrophiles. This makes the two compounds complementary in cross-coupling strategies.

- Stability : Boronic acids require careful handling (moisture-sensitive), while bromoarenes are more stable under ambient conditions .

Research Findings and Implications

- Positional Isomerism : Bromine placement on naphthalene significantly impacts reactivity. The 1-position’s peri geometry may reduce steric accessibility compared to the 4-position, affecting catalytic coupling efficiency .

- Aromatic System Effects : Naphthalene derivatives exhibit enhanced thermal stability and π-π interactions compared to benzene analogs, making them suitable for applications in optoelectronics or as rigid scaffolds in drug design .

- Functional Group Interplay : The combination of benzyloxy and bromine groups offers dual functionality—protection/direction (via -OBn) and coupling readiness (via -Br)—which is absent in boronic acid variants .

生物活性

The compound's structure contributes to its chemical reactivity, making it a candidate for various synthetic applications. Key properties include:

- Molecular Weight : 305.19 g/mol

- Solubility : Soluble in organic solvents like dichloromethane and ethanol.

- Reactivity : Exhibits reactivity towards nucleophiles and electrophiles, which can be exploited in synthetic pathways.

Synthesis

The synthesis of 3-(benzyloxy)-1-bromonaphthalene typically involves multiple steps, including halogenation and etherification processes. The general procedure includes:

- Bromination of Naphthalene : Using bromine in the presence of a Lewis acid catalyst.

- Substitution Reaction : The brominated naphthalene undergoes a nucleophilic substitution with benzyl alcohol to form the benzyloxy derivative.

Biological Activity Overview

Despite extensive research into related compounds, specific studies detailing the biological activity of this compound are scarce. However, some relevant findings can be summarized as follows:

- Inhibition Studies : Preliminary investigations suggest that similar compounds may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could imply potential interactions with pharmacologically relevant pathways.

- Reactivity with Biological Targets : Interaction studies indicate that this compound may react with various biological targets, although specific targets remain uncharacterized.

Comparative Analysis with Similar Compounds

Table 1 illustrates the comparison between this compound and structurally similar compounds regarding their reactivity and potential applications.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 1-Bromo-4-(phenylmethoxy)benzene | Aryl Bromide | High reactivity in nucleophilic substitutions |

| 2-(Benzyloxy)-1-bromonaphthalene | Aryl Bromide | Different substitution pattern affecting reactivity |

| 1-(Benzyloxy)-4-bromo-2-methoxybenzene | Aryl Bromide | Contains additional methoxy group influencing solubility |

| 4-Bromo-2-ethoxy-1-methylbenzene | Aryl Bromide | Ethoxy group alters electronic properties |

This comparative analysis highlights the unique structural characteristics of this compound within this class of compounds.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Benzyloxy)-1-bromonaphthalene, and how are critical intermediates characterized?

Methodological Answer: The synthesis typically involves bromination at the 1-position of a naphthalene derivative followed by benzyloxy group introduction. A key intermediate, 1-bromonaphthalene, can be synthesized via electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃). The benzyloxy group is introduced via nucleophilic substitution or Ullmann coupling. Critical intermediates are characterized using:

- NMR spectroscopy : Aromatic proton signals (δ 7.2–8.5 ppm) and benzyloxy CH₂ (δ 4.5–5.0 ppm) confirm substitution patterns.

- GC-MS : To verify purity and molecular ion peaks (e.g., m/z 297 for C₁₇H₁₃BrO).

- Melting point analysis : Consistency with literature values (e.g., 78–81°C for brominated intermediates) .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Methodological Answer:

- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns for bromine (1:1 ratio for M⁺ and M+2 peaks).

- FT-IR spectroscopy : Confirms C-Br (550–600 cm⁻¹) and benzyl ether C-O (1200–1250 cm⁻¹) stretches.

- HPLC with UV detection : Quantifies purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives (e.g., bond angles and Br positioning) .

Table 1: Key Physical Properties of 1-Bromonaphthalene Derivatives

| Property | 1-Bromonaphthalene | 1-Bromo-2-naphthol |

|---|---|---|

| Molecular Weight (g/mol) | 207.07 | 233.07 |

| Boiling Point (°C) | 281 | 130 (decomp.) |

| Solubility | Miscible in CHCl₃ | Soluble in ethanol |

| Refractive Index (nD²⁰) | 1.658 | 1.483 |

| Data sourced from empirical studies . |

Q. What are the key stability considerations and handling precautions for this compound in laboratory settings?

Methodological Answer:

- Light sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation of the benzyloxy group.

- Thermal stability : Avoid heating above 150°C; decomposition releases toxic HBr gas.

- Reactivity : Bromine can undergo unintended substitution in polar aprotic solvents (e.g., DMF). Use dry conditions for reactions.

- Safety protocols : PPE (gloves, goggles) and fume hoods are mandatory. Medical observation is recommended post-exposure due to delayed toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for bromination at the 1-position of naphthalene derivatives?

Methodological Answer: Discrepancies in yields (e.g., 40–85%) arise from competing 2-substitution or over-bromination. Strategies include:

- Kinetic vs. thermodynamic control : Lower temperatures (0–5°C) favor 1-bromination, while higher temps (>25°C) increase 2-isomer formation.

- Catalyst optimization : FeBr₃ vs. AlBr₃ alters electrophilicity; AlBr₃ reduces di-bromination byproducts.

- In situ monitoring : Use Raman spectroscopy to track Br₂ consumption and intermediate formation .

Q. What advanced strategies exist for functionalizing this compound to introduce carboxyl or aldehyde groups?

Methodological Answer:

- Rosenmund–von Braun reaction : Replace Br with nitrile using CuCN in DMF at 120°C, followed by reduction (LiAlH₄) to aldehyde .

- Oxidative pathways : Treat with Ag₂O (from AgNO₂/NaOH) to oxidize aldehyde intermediates to carboxylic acids .

- Protection-deprotection : Use TBDMS-Cl to protect hydroxyl groups during functionalization, minimizing side reactions .

Q. How is this compound utilized in the design of bioactive molecules, such as tubulin polymerization inhibitors?

Methodological Answer: The benzyloxy group enhances lipophilicity, aiding membrane penetration. Case study:

- Pyrazole-chalcone hybrids : this compound is coupled with hydrazine derivatives to form pyrazole cores. These inhibit tubulin polymerization (IC₅₀ = 1.2–3.8 μM) by binding to the colchicine site, as shown in molecular docking (PDB: 1SA0).

- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., Br) improve cytotoxicity against MCF-7 breast cancer cells .

Table 2: Anticancer Activity of Pyrazole Hybrids

| Compound | IC₅₀ (μM, MCF-7) | Tubulin Inhibition (%) |

|---|---|---|

| 5a (Br-substituted) | 1.4 | 92 |

| 5b (NO₂-substituted) | 2.1 | 85 |

| Data from in vitro assays . |

属性

IUPAC Name |

1-bromo-3-phenylmethoxynaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO/c18-17-11-15(10-14-8-4-5-9-16(14)17)19-12-13-6-2-1-3-7-13/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKAAXWQXBRAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=CC=CC=C3C(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。